molecular formula C8H10N4 B13131721 N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine

N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine

Cat. No.: B13131721
M. Wt: 162.19 g/mol
InChI Key: QZTWQXLCJCAGAJ-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable amines in the presence of catalysts. For instance, the reaction of 3,5-dimethylpyrazole with formaldehyde and methylamine under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding pyrazolo[1,5-a]pyrazine oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazolo[1,5-a]pyrazine derivatives.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine stands out due to its unique structural features and diverse reactivity

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N-methyl-1-pyrazolo[1,5-a]pyrazin-3-ylmethanamine

InChI

InChI=1S/C8H10N4/c1-9-4-7-5-11-12-3-2-10-6-8(7)12/h2-3,5-6,9H,4H2,1H3

InChI Key

QZTWQXLCJCAGAJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C2C=NC=CN2N=C1

Origin of Product

United States

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